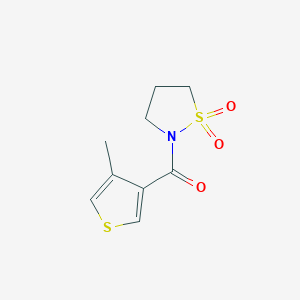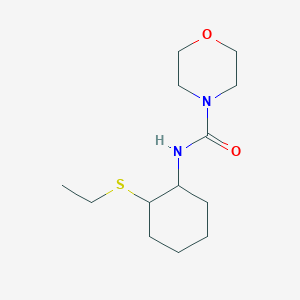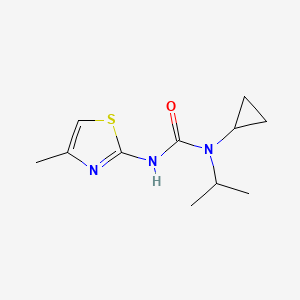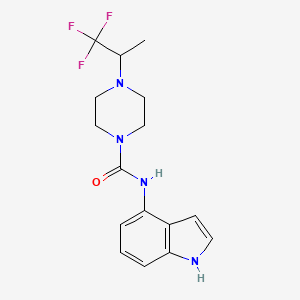![molecular formula C13H23ClN2 B7584282 1-(2-Chloroprop-2-enyl)-4-methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B7584282.png)
1-(2-Chloroprop-2-enyl)-4-methyl-1,4-diazaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CPMDU is a relatively new compound that was first synthesized in 2015 by researchers at the University of California, Davis. Since then, it has been the subject of several studies due to its potential applications in various fields, including medicine and agriculture. CPMDU has been shown to have antifungal, antibacterial, and anticancer properties, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of CPMDU is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to cell death. CPMDU has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
CPMDU has been shown to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death. CPMDU has also been shown to inhibit the activity of certain enzymes involved in energy metabolism, which may contribute to its antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
CPMDU has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. CPMDU has also been shown to have a broad spectrum of activity against various microorganisms, making it a useful tool for studying microbial physiology and biochemistry.
However, there are also limitations to using CPMDU in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. CPMDU is also toxic to mammalian cells at high concentrations, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on CPMDU. One area of interest is in the development of CPMDU-based drugs for the treatment of fungal and bacterial infections. Another area of interest is in the development of CPMDU-based herbicides for agricultural applications.
In addition, further research is needed to fully understand the mechanism of action of CPMDU and its potential side effects. This could lead to the development of more effective and safer CPMDU-based drugs and herbicides.
In conclusion, CPMDU is a promising compound with potential applications in various fields, including medicine and agriculture. Its antifungal, antibacterial, and anticancer properties make it a useful tool for research. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
CPMDU can be synthesized using a multistep process that involves the reaction of 4-methyl-1,4-diazabicyclo[2.2.2]octane with 2-chloroprop-2-enyl chloride. The reaction is carried out in the presence of a base and a solvent, such as tetrahydrofuran or dichloromethane. The resulting product is purified using chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
CPMDU has been the subject of several studies due to its potential therapeutic applications. It has been shown to have antifungal activity against various fungal species, including Candida albicans and Aspergillus fumigatus. CPMDU has also been shown to have antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae.
In addition, CPMDU has been shown to have anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. CPMDU has also been shown to have potential as a herbicide, as it has been shown to inhibit the growth of several weed species.
Eigenschaften
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-methyl-1,4-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2/c1-12(14)10-16-9-8-15(2)11-13(16)6-4-3-5-7-13/h1,3-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYMIEHSUVGEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2(C1)CCCCC2)CC(=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(1-ethylcyclopropyl)methylamino]-1-oxo-3-phenylpropan-2-yl]furan-2-carboxamide](/img/structure/B7584211.png)
![3-(Cyclopropylmethyl)-2-(1-methylimidazol-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584220.png)

![3-[(2-methylphenyl)methyl]-N-pyridin-3-ylazetidine-1-carboxamide](/img/structure/B7584225.png)

![3-(Cyclopropylmethyl)-2-(furan-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584236.png)
![3-[(4-Benzylidenepiperidin-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7584248.png)
![5-[(4-Benzylidenepiperidin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7584252.png)
![2-[(4-Benzylidenepiperidin-1-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7584253.png)

![4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole](/img/structure/B7584267.png)

![4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane](/img/structure/B7584290.png)
